molecular formula C10H18Cl2N4 B2417058 [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1365988-46-0

[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2417058
CAS No.: 1365988-46-0
M. Wt: 265.18
InChI Key: XBDYBHOFTKXHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C10H18Cl2N4 and a molecular weight of 265.18 g/mol . This compound features a piperidine ring substituted with a pyrazine moiety and a methanamine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected diamines are obtained from amino acids through a series of steps, including aza-Michael addition and selective intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in modulating biochemical pathways .

Medicine: In medicinal chemistry, it serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders .

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperazinopyrrolidinones: Compounds featuring both piperazine and pyrrolidinone moieties.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness: What sets [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride apart is its unique combination of a pyrazine ring and a piperidine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10;;/h3-4,8-9H,1-2,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYBHOFTKXHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.